

Ternatin B extraction and purification from butterfly pea flowers

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Compound of Interest

Compound Name:	Ternatin B
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Application Notes & Protocols: Ternatin B from *Clitoria ternatea*

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Introduction

The butterfly pea (*Clitoria ternatea*) flower is a vibrant blue blossom recognized for its use in traditional medicine and as a natural colorant. The distinct blue color is attributed to a class of highly stable, polyacylated anthocyanins known as ternatins^{[1][2]}. These compounds are derivatives of delphinidin 3,3',5-triglucoside^{[1][2]}. The high degree of glycosylation and acylation confers significant stability to ternatins, particularly compared to other anthocyanins, making them promising candidates for applications in the food, cosmetic, and pharmaceutical industries^{[3][4]}.

This document provides detailed protocols for the extraction and purification of **Ternatin B**, a specific group of these compounds, from *C. ternatea* flowers. It also summarizes key quantitative data and outlines a known biological signaling pathway associated with **ternatin bioactivity**.

Extraction of Ternatins from Butterfly Pea Flowers

The initial step involves extracting the crude mixture of ternatins from the flower petals. Both conventional and non-conventional methods can be employed, with the choice depending on desired yield, purity, and available equipment. Fresh petals generally yield higher anthocyanin content than dried petals[5].

General Workflow for Ternatin Extraction

The overall process involves sample preparation, extraction using a selected solvent and method, and subsequent separation of the crude extract from the solid plant material.

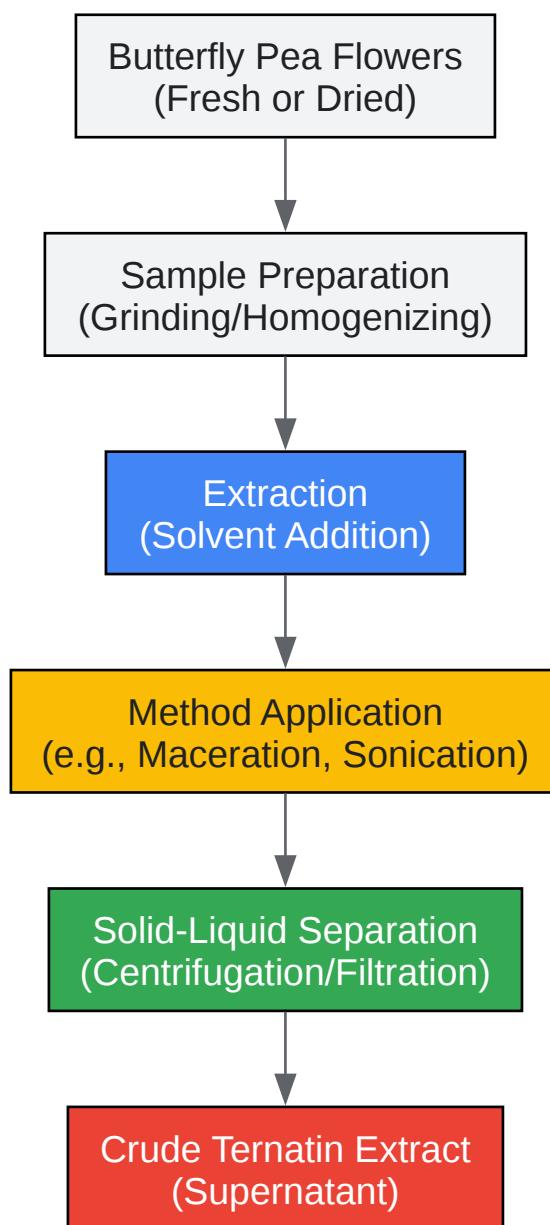


Diagram 1: General Workflow for Ternatin Extraction

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Caption: General Workflow for Ternatin Extraction.

Protocol 1: Conventional Solvent Extraction (Maceration)

This method is straightforward but may require longer extraction times.

Materials:

- Fresh or dried butterfly pea flowers
- Solvent: 50% Ethanol (v/v)[1][2] or Methanol[5]
- Grinder or blender
- Shaker or magnetic stirrer
- Centrifuge and tubes or filtration apparatus (e.g., Buchner funnel)
- Rotary evaporator

Procedure:

- Preparation: Weigh 50 g of fresh or dried flower petals. If using dried petals, grind them into a coarse powder. For fresh petals, homogenize them in a blender[5][6].
- Extraction: Place the prepared material into a flask. Add the solvent at a 1:4 solid-to-solvent ratio (w/v)[5].
- Maceration: Seal the flask and place it on a shaker or use a magnetic stirrer. Macerate for 6-24 hours at room temperature (25°C), protected from light[5][6]. Note: Light can cause more degradation than temperature[5].
- Separation: Separate the extract from the solid residue by centrifuging at 16,000 x g for 30 minutes or by vacuum filtration[7].

- Collection: Collect the supernatant/filtrate, which is the crude ternatin extract.
- Concentration: Remove the solvent from the extract using a rotary evaporator at $\leq 40^{\circ}\text{C}$ to prevent thermal degradation. The resulting concentrate can be lyophilized for long-term storage.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE uses acoustic cavitation to disrupt cell walls, significantly improving extraction efficiency and reducing time^{[1][6]}.

Materials:

- Fresh or dried butterfly pea flowers
- Solvent: Deionized water or aqueous ethanol solutions
- Grinder or blender
- Ultrasonic bath or probe sonicator
- Centrifuge and tubes or filtration apparatus

Procedure:

- Preparation: Prepare 50 g of flower petals as described in Protocol 2.2.
- Extraction: Place the material in a beaker and add the solvent (e.g., water) at a specified ratio (e.g., 1:10 w/v)^[5].
- Sonication: Place the beaker in an ultrasonic bath or use a probe sonicator. Sonicate at a set frequency (e.g., 40 kHz) for 15-60 minutes at a controlled temperature (e.g., 25-50°C)^{[5][7]}.
- Separation: Centrifuge the mixture at 16,000 x g for 30 minutes to pellet the solid material^[7].
- Collection: Carefully decant and collect the supernatant.
- Concentration: Concentrate the extract as described in Protocol 2.2. Studies have shown that UAE with water can increase anthocyanin yield by over 246% compared to conventional

extraction with 95% methanol[6][8].

Comparison of Extraction Methods

The efficiency of ternatin extraction is highly dependent on the chosen method and parameters.

Method	Solvent	Key Parameters	Total Anthocyanin Content / Yield	Reference(s)
Maceration	Methanol	72 hours, 1:4 (w/v) ratio	Fresh Flowers: 551.06 mg/L; Dried Flowers: 217.09 mg/L	[5]
Maceration	50% Ethanol	24 hours, room temperature	Yield: 23.7% - 53.4%	[6]
Conventional	Hot Water	Temp: 60-70°C	Optimum extraction at 70°C; degradation observed at 80°C	[6][8]
Ultrasound-Assisted	Water	15-60 min, 25-50°C	246.5% higher yield than conventional 95% methanol extraction	[2][6][8]
Ultrasound-Assisted	30% Ethanol	20 min, 25°C	TPC: 58.55 mg GAE/g d.w. (Highest among 0-100% ethanol)	[9]

Purification of Ternatin B

Following crude extraction, purification is necessary to isolate **Ternatin B** from other ternatins, flavonols, and phytochemicals[10]. This is typically achieved through chromatographic techniques.

General Workflow for Ternatin B Purification

The process begins with the crude extract and uses techniques like Solid-Phase Extraction (SPE) for sample cleanup, followed by High-Performance Liquid Chromatography (HPLC) for high-resolution separation.

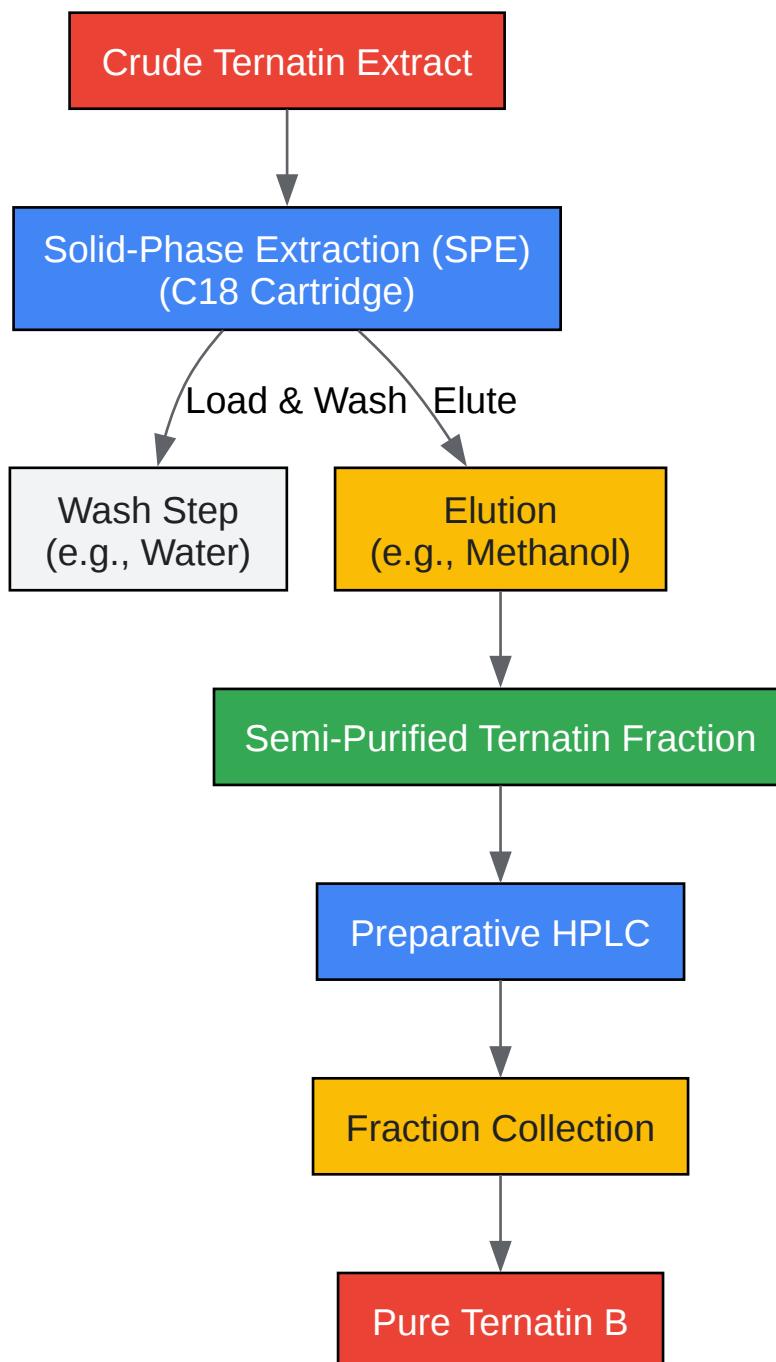


Diagram 2: Workflow for Purification of Ternatin B

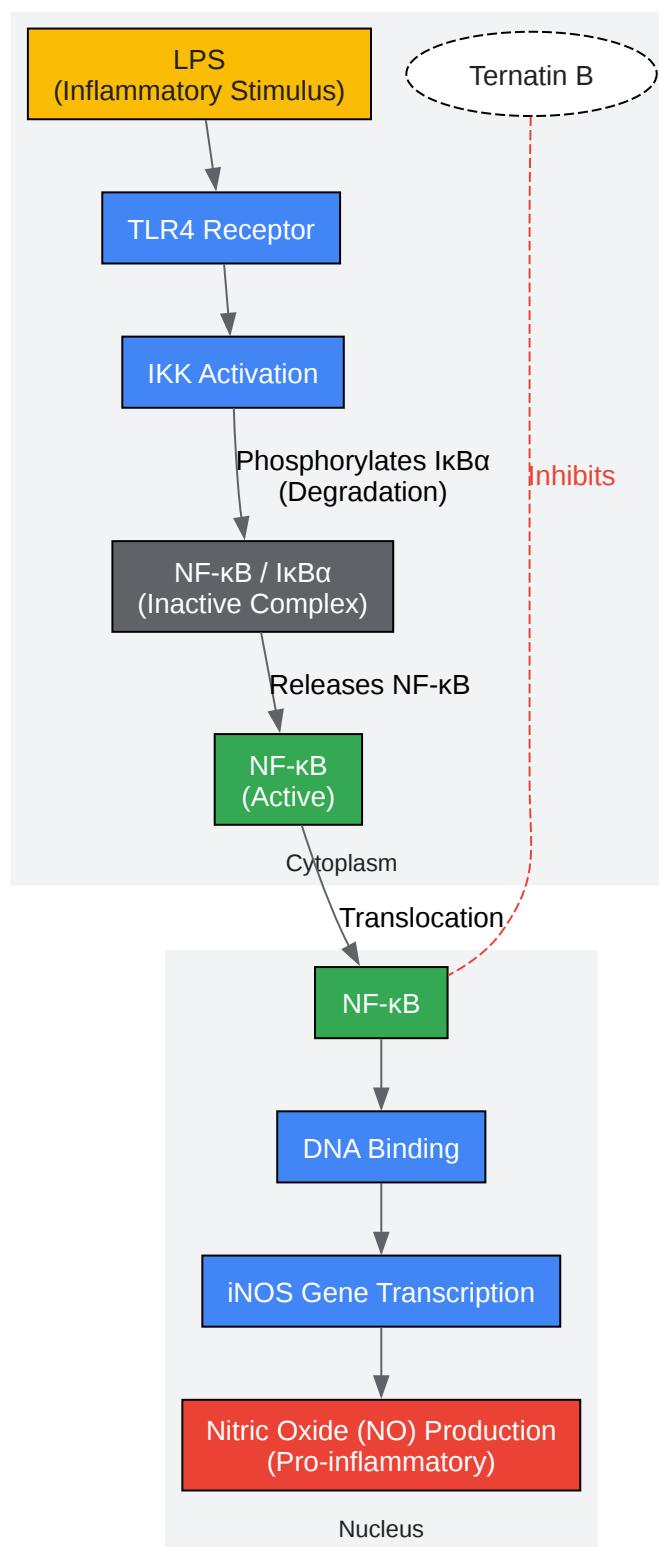


Diagram 3: Ternatin Inhibition of NF-κB Pathway

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